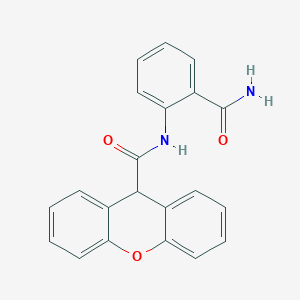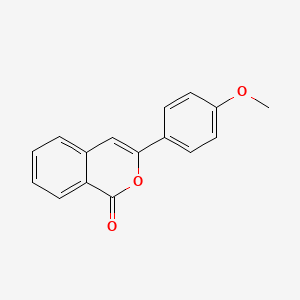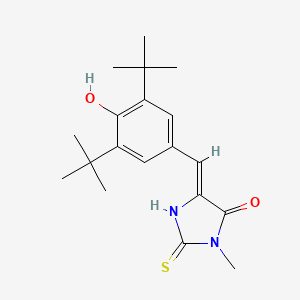![molecular formula C28H39N3O2 B11639892 N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide](/img/structure/B11639892.png)
N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(Dietilamino)acetil]-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL}-2-propilpentanamida es un compuesto químico conocido por sus potentes propiedades antagonistas contra el receptor constitutivo de androstano (CAR). Este compuesto exhibe una alta selectividad para CAR sobre otros receptores nucleares, lo que lo convierte en una herramienta valiosa en la investigación científica .
Métodos De Preparación
La síntesis de N-{5-[(Dietilamino)acetil]-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL}-2-propilpentanamida implica varios pasos, comenzando con la preparación del núcleo dibenzoazepina. El grupo dietilaminoacetil se introduce luego a través de una serie de reacciones, incluyendo la acetilación y la aminación. El paso final implica la adición del grupo propilpentanamida en condiciones de reacción específicas .
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
N-{5-[(Dietilamino)acetil]-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL}-2-propilpentanamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de aluminio y litio o el borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-{5-[(Dietilamino)acetil]-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL}-2-propilpentanamida se usa ampliamente en la investigación científica debido a sus propiedades antagonistas selectivas contra CAR. Sus aplicaciones incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran receptores nucleares y sus ligandos.
Biología: Ayuda a comprender el papel de CAR en varios procesos biológicos, incluyendo el metabolismo y la desintoxicación.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades donde CAR está implicado, como ciertos cánceres y trastornos metabólicos.
Industria: Utilizado en el desarrollo de nuevos medicamentos y sondas químicas dirigidas a receptores nucleares.
Mecanismo De Acción
El compuesto ejerce sus efectos uniéndose al CAR, inhibiendo así su actividad. Esta interacción previene la activación de los genes diana de CAR involucrados en varias vías metabólicas. Los objetivos moleculares y las vías involucradas incluyen la regulación del metabolismo de xenobióticos y la homeostasis energética .
Comparación Con Compuestos Similares
N-{5-[(Dietilamino)acetil]-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL}-2-propilpentanamida es único debido a su alta selectividad para CAR sobre otros receptores nucleares. Compuestos similares incluyen:
N-(5-Acetil-10,11-dihidro-5H-dibenzo[B,F]azepin-3-il)-2-(4-etilfenoxi)acetamida: Otro antagonista de CAR con diferentes perfiles de selectividad.
Etil [5-[(dietilamino)acetil]-10,11-dihidro-5H-dibenz[B,F]azepin-3-il]carbamato: Exhibe propiedades antagonistas similares pero con variaciones en la estructura química y la selectividad.
Propiedades
Fórmula molecular |
C28H39N3O2 |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-2-propylpentanamide |
InChI |
InChI=1S/C28H39N3O2/c1-5-11-23(12-6-2)28(33)29-24-18-17-22-16-15-21-13-9-10-14-25(21)31(26(22)19-24)27(32)20-30(7-3)8-4/h9-10,13-14,17-19,23H,5-8,11-12,15-16,20H2,1-4H3,(H,29,33) |
Clave InChI |
HLVWVJMDWSKULG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(CC)CC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)

